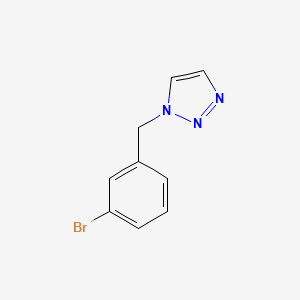

1-(3-Bromobenzyl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

1-[(3-bromophenyl)methyl]triazole |

InChI |

InChI=1S/C9H8BrN3/c10-9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2 |

InChI Key |

CCYJJHRBIZJRRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of 1 3 Bromobenzyl 1h 1,2,3 Triazole and Derivatives

Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) Routes for 1,4-Disubstituted 1,2,3-Triazoles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely utilized method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netbeilstein-journals.org This reaction, a cornerstone of click chemistry, involves the coupling of an azide with a terminal alkyne. For the synthesis of the target compound, this translates to the reaction between 3-bromobenzyl azide and a suitable terminal alkyne, or conversely, an alkyne bearing the 3-bromobenzyl group reacting with an azide. The reaction is prized for its high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-isomer. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions for Regioselective Synthesis

The efficiency and outcome of the CuAAC are highly dependent on the specific reaction conditions. A variety of copper sources, ligands, solvents, and energy inputs have been explored to optimize the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Catalyst Systems: The active catalyst is the Cu(I) ion. While Cu(I) salts like copper(I) iodide (CuI) or bromide (CuBr) can be used directly, it is more common to generate Cu(I) in situ from the reduction of more stable Cu(II) salts, such as copper(II) sulfate (B86663) (CuSO₄) or copper(II) acetate (B1210297) (Cu(OAc)₂), using a reducing agent like sodium ascorbate. beilstein-journals.orgresearchgate.net Heterogeneous catalysts, such as copper-on-charcoal, have also been developed to facilitate easier purification and catalyst recycling, proving effective in both batch and continuous flow syntheses. nih.govfrontiersin.org

Ligands and Solvents: The reaction is often accelerated by the use of ligands that stabilize the Cu(I) oxidation state and prevent disproportionation. Polydentate N-donor ligands are particularly effective. acs.org While a wide range of organic solvents like THF, DMF, and alcohols are suitable, the reaction can also be performed in water, often with enhanced reaction rates, making it a green chemistry alternative. frontiersin.orgresearchgate.netrsc.org Some protocols have been developed that proceed efficiently under neat (solvent-free) conditions, particularly with highly active catalyst systems. acs.org

Energy Sources: While many CuAAC reactions proceed readily at room temperature, visible-light-promoted methods have been developed. Using an organic photosensitizer like eosin (B541160) Y, Cu(II) can be reduced to the active Cu(I) species, allowing the reaction to proceed under very mild conditions using green LED light. researchgate.netresearchgate.net

The table below summarizes various optimized conditions for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

| Catalyst System | Ligand/Additive | Solvent | Conditions | Yield | Ref. |

| CuI | PPh₃ / L₁ | Water | Ultrasonication | High | acs.org |

| CuCl₂ | Eosin Y | Water | Green LED (530 nm) | 49-100% | researchgate.net |

| CuI | TTTA | THF | Room Temperature | High | nih.gov |

| Cu(OAc)₂·H₂O | None | N/A | Room Temperature, 12h | Good | nih.gov |

| Copper-on-Carbon | None | Water | 80 °C | High | frontiersin.org |

L₁ = a specific ligand from the study, TTTA = tris((1-((trimethylsilyl)methyl)-1H-1,2,3-triazol-4-yl)methyl)amine

Mechanistic Investigations of Cu(I)-Catalyzed Pathways

The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies. beilstein-journals.orgnih.gov It is now widely accepted that the reaction does not proceed through a concerted cycloaddition. Instead, it follows a stepwise pathway involving copper acetylide intermediates. DFT calculations and kinetic studies support a binuclear mechanism as the dominant pathway. nih.govrsc.org

The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper-Acetylide: A terminal alkyne reacts with one or two Cu(I) centers to form a π-complex, which then deprotonates to form a copper acetylide. The presence of a base or the ligand can facilitate this step. researchgate.netnih.gov

Azide Coordination: The organic azide coordinates to a copper center of the dinuclear copper acetylide species. nih.gov

Cyclization: A stepwise ring formation occurs. The terminal nitrogen of the azide attacks the alkyne carbon, forming the first C-N bond and leading to a six-membered copper-containing metallacycle intermediate. nih.gov

Ring Contraction and Product Release: This intermediate undergoes rapid ring contraction to form the more stable five-membered triazolyl-copper species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst. beilstein-journals.orgnih.gov

Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Analogs and Regiodivergence Studies

While CuAAC provides reliable access to 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-regioisomer requires a different catalytic system. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as the complementary method of choice, affording 1,5-disubstituted 1,2,3-triazoles with high selectivity. acs.orgmdpi.com This regiodivergence is a powerful tool in synthetic chemistry, allowing for catalyst-controlled access to either isomer from the same starting materials (e.g., 3-bromobenzyl azide and a terminal alkyne).

Pentamethylcyclopentadienyl (Cp) ruthenium(II) complexes, such as Cp RuCl(PPh₃)₂ and Cp*RuCl(COD) (COD = 1,5-cyclooctadiene), are highly effective catalysts for this transformation. organic-chemistry.orgnih.gov Unlike CuAAC, the RuAAC process is also efficient for internal alkynes, providing a direct route to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. acs.org

The mechanism of RuAAC is distinct from that of CuAAC. organic-chemistry.orgnih.gov Computational and experimental evidence points to a pathway involving:

Oxidative Coupling: The reaction initiates with the oxidative coupling of the azide and the alkyne to the ruthenium center. This forms a six-membered ruthenacycle intermediate. nih.govresearchgate.net

Reductive Elimination: The rate-determining step is the reductive elimination from this ruthenacycle, which forms the triazole ring and regenerates the active Ru(II) catalyst. organic-chemistry.orgnih.gov

The regioselectivity is established during the initial oxidative coupling step, where the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov

| Catalyst | Substrates | Product | Selectivity | Ref. |

| CpRuCl(PPh₃)₂ | Benzyl (B1604629) azide + Phenylacetylene | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 1,5-isomer | acs.org |

| CpRuCl(COD) | Primary/Secondary Azides + Terminal Alkynes | 1,5-Disubstituted 1,2,3-triazoles | High | mdpi.comorganic-chemistry.org |

| Cp*RuCl(PPh₃)₂ | Benzyl azide + Internal Alkyne | 1,4,5-Trisubstituted 1,2,3-triazole | N/A | acs.org |

Thermal and Catalyst-Free 1,3-Dipolar Cycloaddition Approaches

The foundation of triazole synthesis lies in the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an azide) and a dipolarophile (an alkyne). wikipedia.org This reaction can be performed under thermal conditions without any metal catalyst. However, this classical approach suffers from significant drawbacks, primarily the need for high temperatures and a lack of regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted isomers. frontiersin.orgnih.gov

For the synthesis of 1-(3-Bromobenzyl)-1H-1,2,3-triazole , reacting 3-bromobenzyl azide with a terminal alkyne at elevated temperatures would likely produce both the 1,4- and 1,5-isomers, requiring subsequent separation. Despite the advent of highly selective catalytic methods, the thermal approach remains relevant for certain applications, such as in the synthesis of strained ring-fused triazoles via intramolecular cycloadditions where the reacting partners are held in close proximity. nih.gov Interestingly, conducting the reaction in hot water has been shown to improve the regioselectivity for the 1,4-isomer in some cases, even without a catalyst. rsc.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient strategy for synthesizing complex molecules like substituted triazoles. nih.govacs.org This approach avoids the need to isolate intermediates, saving time and resources.

A common MCR for the synthesis of 1,4-disubstituted 1,2,3-triazoles involves the one-pot reaction of an organic halide, sodium azide, and a terminal alkyne. nih.gov To synthesize a derivative of the target compound, one could react 3-bromobenzyl bromide, sodium azide, and a terminal alkyne in the presence of a copper catalyst. The reaction proceeds via the in situ formation of 3-bromobenzyl azide, which then undergoes a CuAAC reaction with the alkyne. acs.orgnih.gov This method is operationally simple and provides direct access to the desired triazole scaffold. Other MCRs have been developed to access fully substituted triazoles by incorporating additional components, such as aryl halides or amines, into the reaction mixture. acs.orgorganic-chemistry.org

Functionalization and Derivatization Strategies of the 1,2,3-Triazole Ring System

Once the 1-(3-Bromobenzyl)-1H-1,2,3-triazole scaffold is synthesized, its structure can be further diversified through various functionalization and derivatization strategies. These modifications can target the triazole ring itself or the substituents attached to it.

C-H Functionalization of the Triazole Ring: The C5-position of 1,4-disubstituted 1,2,3-triazoles is amenable to direct C-H functionalization. Palladium-catalyzed C-H arylation reactions, for example, can be used to introduce an aryl group at the C5-position. rsc.org This allows for the conversion of a 1,4-disubstituted triazole into a 1,4,5-trisubstituted derivative, significantly increasing molecular complexity.

Derivatization of the Benzyl Substituent: The bromo group on the benzyl ring is a versatile synthetic handle for further modifications. It can readily participate in transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to couple the bromo-substituted triazole with various arylboronic acids, leading to a diverse library of biaryl-containing triazole derivatives. frontiersin.org

Transformations of the Triazole Ring: The 1,2,3-triazole ring, while generally stable, can undergo transformations under specific conditions. For example, N-acylated or N-sulfonylated NH-1,2,3-triazoles can undergo denitrogenative ring-cleavage reactions when treated with acids or transition metals, leading to the formation of other nitrogen-containing heterocycles or functionalized N-alkenyl compounds. rsc.org These reactions provide pathways to entirely new molecular scaffolds starting from a pre-formed triazole.

Modifications at the Triazole Core

The 1,2,3-triazole ring, while stable, offers several avenues for structural diversification. Modifications can be targeted at the nitrogen atoms (N1, N2, and N3) or the carbon atoms (C4 and C5) of the heterocyclic core.

N-Alkylation and N-Arylation: While the initial synthesis via CuAAC selectively produces the N1-substituted isomer, subsequent reactions can target the N2 position. The direct alkylation of NH-1,2,3-triazoles often results in a mixture of N1 and N2 isomers, with the N2 product being thermodynamically more stable. researchgate.net However, regioselective synthesis of N2-alkylated triazoles can be achieved. For instance, the presence of a bromine atom at the C4 position of the triazole ring can direct alkylation specifically to the N2 position. organic-chemistry.org Gold-catalyzed reactions of NH-1,2,3-triazoles with vinyl ethers have also been developed for the selective synthesis of N2-alkyl-substituted 1,2,3-triazoles. nih.govrsc.org

C-H Functionalization and Halogenation: The carbon atoms of the triazole ring can be functionalized to introduce further diversity. Palladium or copper-catalyzed C-H functionalization allows for the direct arylation of the C5 position of 1-substituted triazoles. researchgate.netresearchgate.net Furthermore, the triazole ring can be halogenated. For example, liquid iodination methods using reagents like N-iodosuccinimide can introduce an iodine atom at the C5 position, creating a handle for subsequent cross-coupling reactions. tandfonline.com Similarly, fluorine-containing groups can be introduced at the C4 or C5 positions using specialized reagents like fluoroalkyne surrogates. rsc.org

A powerful strategy involves installing a bromine atom on the triazole ring, which then serves as a versatile point for further modification. 4-Bromo-NH-1,2,3-triazoles can be selectively N2-alkylated, and the C4-bromo substituent can then be subjected to palladium-catalyzed Suzuki cross-coupling reactions to introduce a wide array of aryl or heteroaryl groups, leading to 2,4,5-trisubstituted triazoles. organic-chemistry.org

Table 1: Selected Methodologies for Triazole Core Modification

| Modification Type | Reaction | Key Reagents/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| N2-Alkylation | Alkylation of 4-bromo-NH-1,2,3-triazole | Alkyl halide, K2CO3, DMF | Regioselective formation of 2-substituted-4-bromo-1,2,3-triazoles | organic-chemistry.org |

| N2-Alkylation | Reaction with vinyl ethers | Gold catalyst | N2-selective alkylation | rsc.org |

| C5-Arylation | Direct C-H functionalization | Diaryliodonium salt, Pd or Cu catalyst | Introduction of aryl groups at C5 | researchgate.netresearchgate.net |

| C4/C5-Halogenation | Halogenation | N-Iodosuccinimide (iodination) | 5-Iodo-1,2,3-triazoles | tandfonline.com |

| C4-Functionalization | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | Synthesis of 2,4,5-trisubstituted triazoles from 4-bromo precursors | organic-chemistry.org |

Substitutions on the Bromobenzyl Moiety

The 3-bromobenzyl portion of the molecule contains an aryl bromide, which is a prime functional group for transition metal-catalyzed cross-coupling reactions. This allows for extensive modification of the phenyl ring, transforming the bromo-substituent into a wide variety of other functional groups.

The Suzuki-Miyaura coupling is a widely used method for this purpose, reacting the aryl bromide with an organoborane (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction forms a new carbon-carbon bond, enabling the introduction of alkyl, alkenyl, or aryl groups at the 3-position of the benzyl ring. beilstein-journals.org The reaction conditions are generally mild and tolerate a broad range of functional groups, making it a highly versatile tool for derivatization. nih.gov

Other palladium-catalyzed reactions, such as the Negishi coupling (with organozinc reagents) and Kumada coupling (with Grignard reagents), can also be employed to functionalize the aryl bromide, each offering a different scope of reactivity and substrate compatibility. nih.govorganic-chemistry.org These methods collectively provide a powerful toolkit for creating a library of analogs with diverse substituents on the benzyl ring, which has been shown to be crucial for modulating biological activity in related N-benzyl triazole compounds. nih.gov

Table 2: Key Cross-Coupling Reactions for Bromobenzyl Modification

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoborane (e.g., Ar-B(OH)2) | Pd(PPh3)4, Base (e.g., Na2CO3) | C(sp2)-C(aryl/alkenyl/alkyl) | libretexts.orgbeilstein-journals.org |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | Pd2(dba)3, Ligand (e.g., PCyp3) | C(sp2)-C(aryl/alkenyl/alkyl) | organic-chemistry.org |

| Kumada Coupling | Grignard Reagent (e.g., R-MgBr) | Pd catalyst, Ligand (e.g., Xantphos) | C(sp2)-C(aryl/alkenyl) | nih.gov |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | C(sp2)-C(sp) | beilstein-journals.org |

Introduction of Peripheral Functional Groups

Beyond modifying the core structure, entire functional moieties can be appended to the 1-(3-bromobenzyl)-1H-1,2,3-triazole scaffold. This is most commonly achieved during the initial CuAAC synthesis by employing a functionalized alkyne or azide. The click reaction's high functional group tolerance allows for the pre-installation of complex groups onto one of the reacting partners. nih.gov

This strategy has been used to conjugate 1,2,3-triazoles to a wide array of molecular architectures. For example, by using an alkyne-functionalized sugar, novel 1,2,3-triazole glycosides can be synthesized. nih.gov Similarly, reacting a suitable azide with N-propargyl-9H-carbazole yields carbazole-triazole hybrids. nih.gov This approach has also been applied to link the triazole core to known pharmacophores, such as acetaminophen, by first installing a propargyl group onto the drug and then performing the click reaction. mdpi.com

The introduction of natural products and other biologically active scaffolds is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel properties. nih.gov The triazole ring acts as a stable, biocompatible linker that connects the benzyl moiety to another complex fragment. The choice of the peripheral group is vast, ranging from simple fluorophores to complex natural products, significantly expanding the chemical space and potential applications of the resulting derivatives. nih.gov

Green Chemistry Approaches in the Synthesis of 1-(3-Bromobenzyl)-1H-1,2,3-triazole Analogs

Modern synthetic chemistry places a strong emphasis on sustainable and environmentally friendly methods. The synthesis of 1,2,3-triazoles has been at the forefront of adopting green chemistry principles, moving away from traditional, often harsh, reaction conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of triazole synthesis, microwave-assisted CuAAC reactions can dramatically reduce reaction times from hours to minutes while often improving product yields. researchgate.netnih.gov This enhanced efficiency is attributed to rapid and uniform heating. nih.gov Microwave assistance has been successfully applied to one-pot, three-component reactions starting from a halide (like 3-bromobenzyl bromide), sodium azide, and a terminal alkyne to afford 1,4-disubstituted 1,2,3-triazoles. tandfonline.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another non-conventional energy source that promotes chemical reactions. Ultrasound-assisted synthesis (UAS) can enhance reaction rates and yields in CuAAC reactions. The formation of transient microbubbles (cavitation) generates localized high-pressure and high-temperature spots, facilitating the reaction. This method has been used for the efficient, high-throughput synthesis of 1,2,3-triazole libraries.

Green Solvents and Catalysts: A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Many modern CuAAC procedures for synthesizing triazole derivatives have been developed to work in benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions. tandfonline.com The development of recyclable catalysts, such as copper nanoparticles or polymer-supported copper catalysts, further enhances the green credentials of these synthetic routes by simplifying product purification and allowing the catalyst to be reused over multiple cycles. researchgate.net

Table 3: Comparison of Conventional and Green Synthetic Methods for Triazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted | Reference |

|---|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Minutes to hours | nih.govresearchgate.net |

| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) | High (localized energy) | nih.gov |

| Yields | Variable | Often higher | Often higher | researchgate.net |

| Solvent Choice | Often organic solvents (e.g., Toluene, DMF) | Compatible with green solvents (water, PEG) | Compatible with green solvents (water, ethanol) | tandfonline.com |

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromobenzyl 1h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(3-Bromobenzyl)-1H-1,2,3-triazole, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-(3-Bromobenzyl)-1H-1,2,3-triazole displays characteristic signals corresponding to the protons of the benzyl (B1604629) and triazole moieties. The benzylic protons (CH₂) typically appear as a singlet, with a chemical shift value influenced by the adjacent nitrogen atom of the triazole ring and the bromine atom on the phenyl ring. The protons on the triazole ring itself also give rise to distinct signals. The proton at the 5-position of the 1H-1,2,3-triazole ring is expected to appear as a singlet. The aromatic protons of the 3-bromobenzyl group exhibit a complex splitting pattern in the aromatic region of the spectrum, consistent with a disubstituted benzene (B151609) ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic CH₂ | Data not available | Singlet |

| Triazole H-5 | Data not available | Singlet |

| Aromatic H | Data not available | Multiplet |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-(3-Bromobenzyl)-1H-1,2,3-triazole, distinct signals are expected for the benzylic carbon, the carbons of the triazole ring, and the carbons of the brominated phenyl ring. The chemical shifts of these carbons are influenced by their electronic environment, including the effects of the bromine atom and the triazole ring.

| Carbon | Chemical Shift (δ, ppm) |

| Benzylic CH₂ | Data not available |

| Triazole C-4 | Data not available |

| Triazole C-5 | Data not available |

| Aromatic C-Br | Data not available |

| Other Aromatic C | Data not available |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to assign the protons within the 3-bromobenzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals in the benzylic and aromatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connection between the benzyl group and the triazole ring, for instance, by observing a correlation between the benzylic protons and the carbons of the triazole ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1-(3-Bromobenzyl)-1H-1,2,3-triazole would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic and benzylic protons, C=C and C=N stretching vibrations within the aromatic and triazole rings, and the C-Br stretching vibration. The N-N=N stretching of the triazole ring is also a characteristic feature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (Benzylic) | 2950-2850 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| C=N Triazole Ring Stretch | ~1500-1400 |

| N-N=N Triazole Ring Stretch | ~1200-1100 |

| C-Br Stretch | 700-500 |

Table 3: Expected FT-IR Absorption Bands for 1-(3-Bromobenzyl)-1H-1,2,3-triazole. These are general ranges and the exact positions can vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 1-(3-Bromobenzyl)-1H-1,2,3-triazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental formula (C₉H₈BrN₃).

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Packing

While no specific single-crystal X-ray diffraction data for 1-(3-Bromobenzyl)-1H-1,2,3-triazole is publicly available, this technique would provide the most definitive structural information in the solid state. SCXRD analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would provide insights into the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking, which influence the crystal packing.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides valuable complementary data to infrared (IR) spectroscopy for the structural elucidation of 1-(3-Bromobenzyl)-1H-1,2,3-triazole. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in each technique, allowing for a more complete vibrational assignment.

The Raman spectrum of 1-(3-Bromobenzyl)-1H-1,2,3-triazole can be analyzed by considering the characteristic vibrations of its three main structural components: the 1H-1,2,3-triazole ring, the meta-substituted bromobenzyl group, and the methylene (B1212753) bridge. Although a complete experimental Raman spectrum for this specific molecule is not widely published, a predictive analysis based on data from similar compounds allows for the assignment of key vibrational modes. researchgate.netresearchgate.netnih.gov

Triazole Ring Vibrations: The vibrational modes of the 1H-1,2,3-triazole ring are expected to be present in the spectrum. researchgate.netresearchgate.netrsc.org A deformation mode of the triazole ring is anticipated around 1531 cm⁻¹. researchgate.net Other characteristic ring vibrations, including N-N and C-N stretching modes, contribute to the fingerprint region of the spectrum.

Bromobenzyl Group Vibrations: The 3-bromobenzyl moiety gives rise to several strong and characteristic Raman bands. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The benzene ring itself has several characteristic in-plane and out-of-plane bending and stretching modes. For meta-disubstituted benzenes, a ring bending peak is typically observed around 690 cm⁻¹. spectroscopyonline.com The C-Br stretching vibration is expected at a lower frequency, providing a clear marker for the bromine substituent. In related compounds like bromobenzene, this stretch is observed in the lower wavenumber region. uwosh.edu A prominent ring breathing mode, characteristic of the benzene ring, is also expected. nih.govresearchgate.net

Methylene Bridge Vibrations: The methylene (-CH₂-) bridge connecting the triazole and benzyl moieties will exhibit its own characteristic vibrations. These include stretching, scissoring, wagging, twisting, and rocking modes. nih.govnih.govusra.edu The CH₂ scissoring and twisting vibrations are expected in the 1450-1250 cm⁻¹ region. usra.edu

A predictive summary of the key Raman active vibrational modes for 1-(3-Bromobenzyl)-1H-1,2,3-triazole is presented in the data table below. The assignments are based on comparisons with 1,2,3-triazole, meta-disubstituted benzenes, and benzyl derivatives. spectroscopyonline.comworktribe.comchemicalbook.comchemicalbook.comnih.govnih.govnih.gov

Predicted Raman Shifts for 1-(3-Bromobenzyl)-1H-1,2,3-triazole

| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Structural Unit |

| ~3060 | Aromatic C-H stretching | 3-Bromobenzyl |

| ~2950 | -CH₂- stretching | Methylene Bridge |

| ~1600 | Aromatic ring stretching | 3-Bromobenzyl |

| ~1530 | Triazole ring deformation | 1H-1,2,3-triazole |

| ~1450 | -CH₂- scissoring | Methylene Bridge |

| ~1295 | -CH₂- twisting | Methylene Bridge |

| ~1000 | Benzene ring breathing (trigonal) | 3-Bromobenzyl |

| ~890 | -CH₂- rocking | Methylene Bridge |

| ~770 | C-H out-of-plane wagging | 3-Bromobenzyl |

| ~690 | Ring bending | 3-Bromobenzyl |

| Below 400 | C-Br stretching | 3-Bromobenzyl |

Theoretical and Computational Chemistry Studies on 1 3 Bromobenzyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic and geometric properties of molecules like 1-(3-Bromobenzyl)-1H-1,2,3-triazole. These calculations provide fundamental insights into the molecule's behavior and reactivity.

Geometry Optimization and Conformational Analysis

The initial step in a typical DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 1-(3-Bromobenzyl)-1H-1,2,3-triazole, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis would further explore the rotational freedom around the single bonds, particularly the bond connecting the benzyl (B1604629) group to the triazole ring, to identify different stable conformers and their relative energies. This information is crucial for understanding how the molecule might interact with its environment.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. wikipedia.orgyoutube.comyoutube.comacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For 1-(3-Bromobenzyl)-1H-1,2,3-triazole, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is generated by calculating the electrostatic potential at different points on the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For 1-(3-Bromobenzyl)-1H-1,2,3-triazole, an EPS map would highlight the electronegative nitrogen atoms of the triazole ring and the potential influence of the bromine atom on the electrostatic potential of the benzyl ring.

Calculations of Dipole Moment, Chemical Potential, Electrophilicity, and Hardness

DFT calculations can provide quantitative measures of several important chemical descriptors. ekb.egcore.ac.ukekb.egresearchgate.netepstem.net

Chemical Potential (μ): Related to the negative of electronegativity, the chemical potential describes the tendency of electrons to escape from a system.

Electrophilicity (ω): This global reactivity index quantifies the ability of a molecule to accept electrons.

Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. Softness is the reciprocal of hardness. Generally, hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

These calculated parameters for 1-(3-Bromobenzyl)-1H-1,2,3-triazole would provide a comprehensive picture of its electronic structure and reactivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, typically a protein or a nucleic acid. nih.govnih.govnih.gov This method is instrumental in drug discovery and for understanding the mechanisms of biological processes.

Prediction of Binding Modes and Affinities

In a molecular docking study of 1-(3-Bromobenzyl)-1H-1,2,3-triazole, the compound would be virtually screened against a specific biological target. The simulation would predict the most likely binding poses of the molecule within the active site of the target. This includes identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. The docking software also calculates a binding affinity or docking score, which is an estimation of the binding strength. A lower binding energy typically indicates a more stable complex. Such studies could elucidate the potential biological targets of 1-(3-Bromobenzyl)-1H-1,2,3-triazole and provide a basis for the rational design of more potent analogues.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

Non-covalent interactions play a pivotal role in the supramolecular assembly and biological activity of molecules like 1-(3-bromobenzyl)-1H-1,2,3-triazole. Computational analyses, such as Density Functional Theory (DFT), are employed to elucidate the nature and strength of these interactions.

Hydrogen Bonding: The 1,2,3-triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. The C-H bonds of the benzyl and triazole rings can also participate in weak C-H···N and C-H···π hydrogen bonds, contributing to the stability of the crystal packing and interactions with biological targets.

Halogen Bonding: A significant non-covalent interaction in this molecule is halogen bonding, involving the bromine atom on the benzyl ring. The bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with nucleophilic atoms like oxygen or nitrogen. nih.govrsc.org Computational studies on similar brominated organic compounds have shown that these C-Br···N or C-Br···O interactions are directional and can significantly influence the crystal architecture. rsc.orgbeilstein-journals.org The strength of this interaction is dependent on the electronic environment of the bromine atom.

A representative analysis of potential non-covalent interactions in 1-(3-bromobenzyl)-1H-1,2,3-triazole is summarized in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | C-H (benzyl) | N (triazole) | 2.2 - 2.8 | 0.5 - 2.0 |

| Halogen Bond | C-Br | N/O (acceptor molecule) | 2.8 - 3.5 | 1.0 - 5.0 |

| Pi-Stacking | Benzyl ring | Triazole ring | 3.3 - 3.8 | 1.0 - 3.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of 1-(3-bromobenzyl)-1H-1,2,3-triazole and the stability of its interactions over time. These simulations can provide insights into conformational changes, solvent effects, and the stability of complexes with other molecules, such as biological macromolecules.

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the trajectories of all atoms are calculated over a period of time by solving Newton's equations of motion. This allows for the observation of how the molecule behaves in a more realistic, dynamic setting compared to static computational models.

For 1-(3-bromobenzyl)-1H-1,2,3-triazole, MD simulations can be used to:

Explore Conformational Flexibility: Analyze the rotation around the single bonds connecting the benzyl group to the triazole ring and assess the preferred conformations in solution.

Study Solvation: Investigate how water molecules arrange around the solute and form hydrogen bonds, which influences its solubility and reactivity.

Assess Interaction Stability: When complexed with a target protein, MD simulations can evaluate the stability of the binding pose and the persistence of key non-covalent interactions, such as hydrogen and halogen bonds, over the simulation time. nih.gov Studies on similar triazole derivatives have shown that stable hydrogen bond networks and hydrophobic contacts are crucial for their interaction with biological targets. nih.gov

A hypothetical summary of MD simulation parameters for studying 1-(3-bromobenzyl)-1H-1,2,3-triazole is presented below.

| Parameter | Value |

| Simulation Software | GROMACS / AMBER |

| Force Field | OPLS-AA / GAFF |

| Solvent Model | TIP3P / SPC/E |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Substituted 1,2,3-Triazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For substituted 1,2,3-triazoles, QSAR models are valuable for predicting the activity of new derivatives and for designing more potent compounds. nih.govtandfonline.com

QSAR studies on antifungal 1,2,3-triazoles have highlighted the importance of various molecular descriptors in determining their efficacy. nih.govacs.org These descriptors can be categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges influence how the molecule interacts with its biological target.

Steric Descriptors: Molecular weight, volume, and shape indices are important for the molecule to fit into the active site of an enzyme or receptor.

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity, which affects its ability to cross cell membranes.

For a series of 1-(substituted benzyl)-1H-1,2,3-triazoles, a QSAR model could be developed to predict their antifungal activity. The presence of the bromo-substituent in 1-(3-bromobenzyl)-1H-1,2,3-triazole would be a key descriptor in such a model, influencing both electronic and steric properties.

A sample data table for a hypothetical QSAR study on antifungal 1,2,3-triazoles is shown below.

| Compound | Substitution on Benzyl Ring | LogP | HOMO (eV) | LUMO (eV) | Predicted Activity (pIC50) |

| 1 | H | 2.1 | -6.5 | -1.2 | 5.8 |

| 2 | 3-Br | 2.9 | -6.7 | -1.4 | 6.5 |

| 3 | 4-Cl | 2.8 | -6.6 | -1.3 | 6.3 |

| 4 | 4-CH3 | 2.5 | -6.3 | -1.1 | 6.1 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule. It allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding molecular stability, reactivity, and electronic properties. researchgate.net

In 1-(3-bromobenzyl)-1H-1,2,3-triazole, NBO analysis can reveal:

Donor-Acceptor Interactions: The analysis can identify interactions between filled (donor) and empty (acceptor) orbitals within the molecule. For instance, it can quantify the delocalization of electron density from the lone pairs of the nitrogen and bromine atoms to the antibonding orbitals of the aromatic rings.

Hyconjugative and Conjugative Effects: NBO analysis can describe the electronic delocalization between the benzyl and triazole rings, as well as the influence of the bromo-substituent on the electronic structure.

Intramolecular Charge Transfer: The analysis can quantify the extent of charge transfer between different fragments of the molecule, which is particularly relevant for understanding its behavior in push-pull systems and its potential for non-linear optical applications. researchgate.net DFT studies on related brominated heterocyclic compounds have utilized NBO analysis to correlate charge transfer with intermolecular bond lengths. rsc.org

A summary of key NBO analysis findings for a molecule like 1-(3-bromobenzyl)-1H-1,2,3-triazole could include the stabilization energies associated with significant donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(triazole) | π(C-C) (benzyl) | ~ 2-5 |

| LP(1) Br | σ(C-C) (benzyl) | ~ 1-3 |

| π(benzyl) | π*(triazole) | ~ 10-20 |

Investigation of Biological Activities and Molecular Mechanisms of 1 3 Bromobenzyl 1h 1,2,3 Triazole Derivatives

Antimicrobial Activity Studies (in vitro and in vivo animal models)

Derivatives of 1,2,3-triazole are recognized for their broad-spectrum antimicrobial properties, which have been investigated against a variety of pathogens. tandfonline.comnih.gov The versatility of the triazole structure allows for the synthesis of hybrid molecules with enhanced efficacy against both drug-sensitive and drug-resistant microbes. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 1,2,3-triazole derivatives has been demonstrated against a range of bacterial species. bsu.edu.az For instance, a novel series of 1,2,3-triazole-benzoxazole hybrids showed promising in vitro activity against P. aeruginosa, E. coli, S. pyogenes, and S. aureus. researchgate.net Similarly, hybrids of 1,2,3-triazoles with coumarin (B35378) have shown significant activity against Enterococcus faecalis. mdpi.com

In a specific study, a series of 4-((1-((1H-1,2,3-triazol-4-yl)methyl)-1H-indol-3-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives were synthesized and tested. acs.org Several of these compounds, including those with a bromobenzyl group, showed potent activity against the Gram-negative bacterium Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values of 10 μg/mL. acs.org Other derivatives in the same series were effective against Enterobacter aerogenes and Gram-positive bacteria like methicillin-resistant S. aureus and vancomycin-resistant E. faecium. acs.org

Another study focused on 1,2,3-triazole-4,5-diesters and their subsequent conversion to 1,2,4-triazole-3-thiones. nih.gov The latter showed enhanced antibacterial activity, with MIC values ranging from 8 to 256 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity of some 1,2,4-triazole (B32235) derivatives has been reported to be lower than standard antibiotics like ampicillin (B1664943) and chloramphenicol, though they still exhibit notable efficacy. nih.gov

| Compound/Derivative Series | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,2,3-Triazole-benzoxazole hybrids | P. aeruginosa, E. coli, S. pyogenes, S. aureus | Promising in vitro activity | researchgate.net |

| 1,2,3-Triazole-coumarin hybrids | Enterococcus faecalis | 12.5–50 µg/mL | mdpi.com |

| 4-((1-((1H-1,2,3-triazol-4-yl)methyl)-1H-indol-3-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives | Acinetobacter baumannii | 10 µg/mL | acs.org |

| 1,2,3-Triazole-bis-4-amino-1,2,4-triazole-3-thiones | Gram-positive and Gram-negative bacteria | Comparable to standard agents | nih.gov |

Antifungal Potential

The antifungal properties of 1,2,3-triazole derivatives are well-documented, with many compounds showing efficacy against various fungal pathogens. tandfonline.comnih.govrsc.orgnih.gov A series of fluconazole (B54011) analogues containing a 1,2,3-triazole fragment exhibited high activity against several fungi, with some compounds being 128 times more active than fluconazole against Candida albicans. nih.gov Another study reported that 1,2,3-triazole phenylhydrazone derivatives displayed significant activity against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. rsc.orgrsc.org

Specifically, a derivative of 1-(3-Bromobenzyl)-1H-1,2,3-triazole, when incorporated into a carnosic acid structure, showed notable antifungal activity. mdpi.com This compound, with a p-Br-benzyl substituent, inhibited the growth of Cryptococcus neoformans by 91% at a concentration of 250 µg∙mL⁻¹. mdpi.com Additionally, some 1,2,3-triazole-sucrose derivatives have demonstrated antifungal activity, with MICs ranging from 0.6 to 4.8 µM. sigmaaldrich.com

| Compound/Derivative Series | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Fluconazole analogues with 1,2,3-triazole | Candida albicans | MIC80 of 0.0039 mg/mL (128x > fluconazole) | nih.gov |

| 1,2,3-Triazole phenylhydrazone derivatives | Rhizoctonia solani, Sclerotinia sclerotiorum | Significant anti-phytopathogenic activity | rsc.orgrsc.org |

| Carnosic acid derivative with p-Br-benzyl triazole | Cryptococcus neoformans | 91% growth inhibition at 250 µg∙mL⁻¹ | mdpi.com |

| 1,2,3-Triazole-sucrose derivatives | Various fungi | MICs from 0.6 to 4.8 µM | sigmaaldrich.com |

Antileishmanial Activity

Research has also explored the potential of 1,2,3-triazole derivatives as antileishmanial agents. nih.gov A study on 1,2,3-triazolium salts and their 1,2,3-triazole precursors found that some of these compounds exhibited promising activity against Leishmania amazonensis. nih.gov One particular 1,2,3-triazolium salt showed an IC50 value of 3.61 μM against promastigotes and 7.61 μM against intracellular amastigotes. nih.gov

While direct studies on 1-(3-Bromobenzyl)-1H-1,2,3-triazole are limited in this specific context, a related compound, 1-(2-bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole, demonstrated very potent antileishmanial activity against Leishmania mexicana, with an IC50 value of 0.011 μg/mL against promastigotes. tandfonline.comresearchgate.net This suggests that the bromobenzyl moiety can contribute significantly to antileishmanial efficacy.

Mechanism of Action Studies (e.g., DNA Gyrase B inhibition)

The mechanism of antibacterial action for some triazole-containing compounds involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govnih.gov DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA. tandfonline.com A study on triazole-containing inhibitors of Mycobacterium tuberculosis DNA gyrase revealed that these compounds have potent antibacterial activity. nih.govnih.gov Mechanistic assays showed a competitive interaction of these inhibitors with fluoroquinolones within the Mtb gyrase cleavage core. nih.gov

Molecular docking studies have further supported the role of DNA gyrase B (GyrB) as a target for 1,2,3-triazole derivatives. researchgate.nettandfonline.com For example, novel 1,2,3,4-tetrahydroquinoline-triazole hybrids were shown to interact with E. coli DNA gyrase B, suggesting this as their mode of antibacterial action. tandfonline.com

Anticancer and Antiproliferative Investigations (in vitro cell line studies)

The 1,2,3-triazole scaffold is a privileged structure in the discovery of new anticancer agents. biointerfaceresearch.com These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis in cancer cells. nih.gov

Cytotoxicity Evaluation against Various Cancer Cell Lines

Derivatives of 1,2,3-triazole have been evaluated for their cytotoxic effects against a variety of cancer cell lines. In one study, 1,2,3-triazole-containing chalcone (B49325) derivatives showed potential activity against A549 lung cancer cells, with IC50 values ranging from 8.67 to 11.62 μM. nih.gov A structure-activity relationship (SAR) study indicated that a bromo group was essential for this activity. nih.gov

Another study on 1,2,3-triazole linked 1,3,4-oxadiazole-triazines reported IC50 values ranging from 0.16 to 11.8 μM against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov Specifically, a derivative with a 4-pyridyl moiety showed remarkable anticancer activity across all tested cell lines. nih.gov Furthermore, some 1,2,3-triazole-sucrose derivatives have displayed moderate cytotoxicity against human breast, lung, cervical, and hepatocellular carcinoma cell lines. sigmaaldrich.com

| Compound/Derivative Series | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,2,3-Triazole-containing chalcone derivatives | A549 (Lung) | 8.67–11.62 μM | nih.gov |

| 1,2,3-Triazole linked 1,3,4-oxadiazole-triazines | PC3 (Prostate) | 0.17 ± 0.063 μM (for 4-pyridyl derivative) | nih.gov |

| DU-145 (Prostate) | 0.16 ± 0.083 μM (for 4-pyridyl derivative) | nih.gov | |

| A549 (Lung) | 0.19 ± 0.075 μM (for 4-pyridyl derivative) | nih.gov | |

| MCF-7 (Breast) | 0.51 ± 0.083 μM (for 4-pyridyl derivative) | nih.gov | |

| 1,2,3-Triazole-sucrose derivatives | Breast, lung, cervical, hepatocellular carcinoma | Moderate cytotoxicity | sigmaaldrich.com |

Apoptosis Induction Mechanisms

The ability to induce apoptosis, or programmed cell death, is a key characteristic of many anticancer agents. Derivatives of 1,2,3-triazole have been shown to trigger this process through various mechanisms.

Studies on hybrid molecules combining triazole and pyridazinone structures have demonstrated significant anticancer activity. nih.gov The most effective of these compounds were found to be less toxic to noncancerous cells. Their mechanism of action was confirmed to involve the induction of apoptosis, supported by observations from AO/EB staining and measurements of caspase-3 activity. nih.gov Caspases are a family of proteases essential for initiating and executing apoptosis. nih.govnih.gov Caspase-3, in particular, is a critical effector caspase that cleaves numerous cellular proteins, leading to the systematic disassembly of the cell. nih.govnih.gov

For instance, novel 1,2,3-triazole chalcone derivatives have been developed as potential agents against osteosarcoma. The most potent of these compounds significantly increased the percentage of apoptotic cells in Saos-2 osteosarcoma cell lines, as determined by Annexin-PI assays. farmaceut.org Similarly, certain sulphonylated 1,2,3-triazole benzenesulphonamides that act as selective carbonic anhydrase IX inhibitors have also been found to possess interesting apoptotic induction potential in goat testicular cells. nih.gov

Inhibition of Key Cellular Enzymes and Targets

The therapeutic effects of 1-(3-Bromobenzyl)-1H-1,2,3-triazole derivatives often stem from their ability to inhibit specific enzymes and protein targets that are crucial for disease progression.

Carbonic Anhydrase-II Inhibition

Carbonic anhydrase (CA) is a zinc-containing metalloenzyme that plays a vital role in numerous physiological processes. frontiersin.org The inhibition of specific isoforms, such as CA-II, is a target for various therapeutic agents. A series of 1H-1,2,3-triazole analogs have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase-II. frontiersin.orgresearchgate.net Studies have shown that these compounds can exhibit moderate to strong inhibition against CA-II. researchgate.net For example, new synthetic 1H-1,2,3-triazole derivatives of boswellic acids displayed IC50 values ranging from 13.2 to 60.1 µM against CA II. researchgate.net Molecular docking studies suggest that these inhibitors bind to an allosteric site of the enzyme rather than directly to the zinc ion in the active site. researchgate.net

In another study, benzenesulphonamide derivatives incorporating a 1,2,3-triazole ring were designed as CA inhibitors. While many of the 4-substituted derivatives showed potent, low nanomolar inhibition against the hCA II isoform, the 3-substituted analogs were less effective. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. A series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives were designed and evaluated as XO inhibitors. One particular compound, 9m , emerged as a highly effective inhibitor with an IC50 value of 0.70 μM, making it approximately 14 times more potent than the standard drug allopurinol. nih.gov Molecular docking and dynamics studies were used to explore the binding mode of this compound within the XO active site, suggesting it could be a promising lead for developing new XO inhibitors. nih.gov

Cyclin-Dependent Kinase 2 Inhibition

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a common feature of cancer. nih.gov This makes them attractive targets for anticancer drug development. While direct studies on 1-(3-Bromobenzyl)-1H-1,2,3-triazole derivatives as CDK2 inhibitors are specific, the broader class of pyrazole (B372694) and triazole derivatives has been explored. For example, 3-aminopyrazole (B16455) derivatives were identified as a class of CDK2/cyclin A/E inhibitors, with one compound showing a nanomolar IC50 of 37 nM against CDK2/cyclin A and demonstrating in vivo antitumor activity. nih.gov This highlights the potential of nitrogen-containing heterocyclic scaffolds to target CDKs.

Tau Protein Aggregation Inhibition

The aggregation of tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of Alzheimer's disease. Developing molecules that can inhibit this process or serve as imaging probes is a key research area. Researchers have synthesized 1,2,3-triazole, amide, and ester-based benzothiazole (B30560) derivatives as potential probes for tau protein. rsc.org In vitro fluorescence staining showed that the triazole derivatives were effective at visualizing Aβ plaques but did not detect NFTs in human brain sections. However, related amide and ester derivatives were able to visualize NFTs, indicating that the core structure can be modified to target different protein aggregates. rsc.org

Anti-inflammatory Activity Studies (in vitro cellular models)

Inflammation is a protective response that can become detrimental if unregulated. The anti-inflammatory effects of triazole derivatives are often attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators. biomedpharmajournal.org

A study investigating newly synthesized 1,4-disubstituted 1H-1,2,3-triazole derivatives found that one compound, at a dose of 100.0 mg/kg, exhibited high anti-inflammatory activity in various models, including formalin-induced and carrageenan-induced paw edema. biomedpharmajournal.org This compound was shown to significantly decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α while increasing the level of the anti-inflammatory cytokine IL-4 in blood serum. biomedpharmajournal.org

In another study, novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. Many of the compounds, particularly those in the triazole series, showed potent and selective COX-2 inhibition. nih.gov The most potent compound demonstrated an IC50 value of 0.04 μM with a selectivity index of 337.5, and also significantly inhibited the production of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated RAW264.7 macrophages. nih.gov

The table below summarizes the in vitro anti-inflammatory activity of selected triazole derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Selected Triazole Derivatives

| Compound | Target | Activity | Cell Line/Model | Reference |

|---|---|---|---|---|

| Compound 5 | IL-6, TNF-α, IL-4 | ↓ IL-6, ↓ TNF-α, ↑ IL-4 | Rat serum | biomedpharmajournal.org |

| Compound 11c | COX-2 | IC50 = 0.04 µM | In vitro enzyme assay | nih.gov |

| Compound 11c | NO Production | IC50 = 2.60 µM | RAW264.7 macrophages | nih.gov |

| Compound 11c | ROS Production | IC50 = 3.01 µM | RAW264.7 macrophages | nih.gov |

| Compound 13o | Paw Edema | 96.35% inhibition at 4h | Carrageenan-induced rat paw edema | nih.gov |

Antioxidant Activity Assessment

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Several studies have evaluated the antioxidant potential of 1,2,3-triazole derivatives using various assays.

In one study, new 1H-1,2,3-triazole derivatives were synthesized, and their antioxidant properties were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. dergipark.org.tr The results indicated that a derivative featuring a 4-bromobenzyl group, specifically 4-bromo-N-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxy benzylidene) aniline , possessed the highest antioxidant potential among the tested compounds. researchgate.netdergipark.org.tr

Another research effort focused on synthesizing thiazole (B1198619) and pyrazole-containing triazole derivatives. These compounds demonstrated remarkable antioxidant activity in the DPPH free radical-scavenging assay when compared to the standard, ascorbic acid. nih.govchemrxiv.org

Table 2: Antioxidant Activity of Selected Triazole Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| Compound 3 | DPPH, FRAP | Highest antioxidant potential in series | dergipark.org.tr |

| Compound 10f | DPPH, PRAP, Ferrous Ion-Chelating | Highest antioxidant activities in series | researchgate.net |

| Compound 2a | DPPH | IC50 = 27.18 ± 0.009 µM | researchgate.net |

Antiviral Activity (e.g., Anti-HIV)

The 1,2,3-triazole scaffold is a common framework in the development of new drugs, including those with antiviral properties. nih.govbohrium.com Derivatives have shown the potential to inhibit various enzymes of the human immunodeficiency virus type 1 (HIV-1), such as reverse transcriptase (RT), integrase, and protease. nih.govbohrium.com

A study describing the synthesis of 1-benzyl-1H-1,2,3-triazoles attached to carbohydrate templates revealed that all tested compounds inhibited HIV-1 RT to some extent. bohrium.com Three compounds in particular, 2a, 2d, and 2g , showed biological activity comparable to some existing antiviral drugs but with a higher selectivity index and a safer cytotoxicity profile. bohrium.com Theoretical analysis suggested that the lipophilicity and molecular volume of these triazole compounds might contribute to new interactions with the HIV-RT enzyme, influencing their specificity and low cytotoxicity. bohrium.com

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial due to growing resistance to existing therapies. nih.gov The 1,2,3-triazole nucleus has been incorporated into various structures to create potent antimalarial agents. nih.govresearchgate.net

A series of 1,2,3-triazole-naphthoquinone conjugates were synthesized and evaluated for their in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum. mdpi.com The most active compounds, 3s and 3j , displayed IC50 values of 0.8 and 1.2 μM, respectively, while also showing low antiproliferative activity against human tumor cell lines, indicating a degree of selectivity. mdpi.com

In another study, 1,2,3-triazole derivatives of 2-amino-1,4-naphthoquinones were evaluated. Two compounds, 8 and 11 , were identified as hit molecules for antimalarial drug discovery. Ultrastructural analysis showed that these compounds caused significant damage to the parasite, including cytoplasm degradation and loss of membrane integrity. nih.gov

Structure-Activity Relationship (SAR) Derivations for Optimized Biological Response

Understanding the structure-activity relationship (SAR) is fundamental for optimizing the biological activity of lead compounds. For 1,2,3-triazole derivatives, several SAR studies have provided insights into how different substituents on the triazole and benzyl (B1604629) rings influence their various biological effects.

Anti-inflammatory Activity : For 1,2,4-triazole derivatives designed as COX-2 inhibitors, it was found that S-alkyl derivatives had better activity and selectivity compared to arylidene derivatives. nih.gov In another series, the presence of an electron-withdrawing group like a bromo or fluoro group at the para position of the phenyl ring led to increased anti-inflammatory activity. scispace.com For ibuprofen-triazole hybrids, a 4-nitrobenzyl group on the triazole moiety resulted in the most potent anti-inflammatory activity. nih.gov

Anticancer Activity : In a series of spirooxindole-derived 1,2,3-triazoles, a para-bromobenzyl group at the N-1 position of the oxindole (B195798) moiety was found to be more favorable for activity against A549 lung cancer cells than an alkyl group. nih.gov For 1,2,3-triazole-containing chalcones, a bromo group was deemed essential for activity. nih.gov

Xanthine Oxidase Inhibition : For 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives, SAR studies guided the structural optimization that led to a highly potent inhibitor, demonstrating the importance of the substituents on the phenoxy and triazole rings for binding to the enzyme's active site. nih.gov

These SAR studies are crucial for the rational design of new, more potent, and selective 1-(3-Bromobenzyl)-1H-1,2,3-triazole derivatives for a wide range of therapeutic applications.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug-likeness Assessment

The journey of a potential drug molecule from administration to its therapeutic target is a complex process governed by its pharmacokinetic properties. These properties, encompassing absorption, distribution, metabolism, and excretion (ADME), are critical determinants of a compound's efficacy and are therefore central to the drug discovery and development process. In the early stages of research, in silico methods provide a rapid and cost-effective means to predict the ADME profile of a compound, allowing for the early identification of candidates with favorable drug-like characteristics. For 1-(3-Bromobenzyl)-1H-1,2,3-triazole, a comprehensive in silico ADME and drug-likeness assessment has been undertaken to evaluate its potential as a therapeutic agent.

The drug-likeness of a compound is often initially assessed using established guidelines such as Lipinski's Rule of Five. This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The predicted physicochemical properties of 1-(3-Bromobenzyl)-1H-1,2,3-triazole are summarized in the table below. These parameters are fundamental to its ADME profile.

Physicochemical Properties of 1-(3-Bromobenzyl)-1H-1,2,3-triazole

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.09 g/mol |

| Number of Heavy Atoms | 13 |

| Number of Aromatic Heavy Atoms | 9 |

| Fraction Csp3 | 0.11 |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Molar Refractivity | 55.10 |

| Topological Polar Surface Area (TPSA) | 39.59 Ų |

The lipophilicity, or the ability of a compound to dissolve in fats, oils, and lipids, is a key factor influencing its absorption and distribution. The predicted lipophilicity data for 1-(3-Bromobenzyl)-1H-1,2,3-triazole is presented below.

Predicted Lipophilicity of 1-(3-Bromobenzyl)-1H-1,2,3-triazole

| Parameter | Predicted Value |

|---|---|

| Log Po/w (iLOGP) | 2.29 |

| Log Po/w (XLOGP3) | 2.18 |

| Log Po/w (WLOGP) | 2.15 |

| Log Po/w (MLOGP) | 1.83 |

| Log Po/w (Silicos-IT) | 2.76 |

| Consensus Log Po/w | 2.24 |

Water solubility is another critical parameter that affects a compound's absorption and distribution. The predicted water solubility parameters for 1-(3-Bromobenzyl)-1H-1,2,3-triazole are shown in the following table.

Predicted Water Solubility of 1-(3-Bromobenzyl)-1H-1,2,3-triazole

| Parameter | Predicted Value | Solubility Class |

|---|---|---|

| Log S (ESOL) | -2.89 | Soluble |

| Log S (Ali) | -3.37 | Moderately soluble |

| Log S (Silicos-IT) | -3.29 | Soluble |

The pharmacokinetic properties predict how the compound will behave in a biological system. Key predicted pharmacokinetic parameters for 1-(3-Bromobenzyl)-1H-1,2,3-triazole are detailed below. These include predictions for gastrointestinal absorption and blood-brain barrier permeation.

Predicted Pharmacokinetics of 1-(3-Bromobenzyl)-1H-1,2,3-triazole

| Parameter | Prediction |

|---|---|

| Gastrointestinal absorption | High |

| Blood-Brain Barrier (BBB) permeant | Yes |

| P-glycoprotein (P-gp) substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | Yes |

| Log Kp (skin permeation) | -6.01 cm/s |

Predicted Drug-Likeness of 1-(3-Bromobenzyl)-1H-1,2,3-triazole

| Filter | Prediction |

|---|---|

| Lipinski | Yes; 0 violations |

| Ghose | Yes |

| Veber | Yes |

| Egan | Yes |

| Muegge | Yes |

| Bioavailability Score | 0.55 |

| Lead-likeness | No; 1 violation (LogP > 3.5) |

| Synthetic Accessibility | 2.37 |

Based on this in silico analysis, 1-(3-Bromobenzyl)-1H-1,2,3-triazole demonstrates a promising ADME profile. The compound adheres to Lipinski's Rule of Five with zero violations, suggesting good potential for oral bioavailability. Its molecular weight, number of hydrogen bond acceptors and donors, and consensus logP are all within the favorable ranges. The predicted high gastrointestinal absorption further supports its potential as an orally administered drug.

The compound is also predicted to be permeable to the blood-brain barrier, which could be advantageous for targeting central nervous system disorders, but may be a liability for peripherally acting drugs. Importantly, it is not predicted to be a substrate for P-glycoprotein, a key efflux pump that can limit drug accumulation in cells and contribute to multidrug resistance.

The predictions also indicate potential interactions with cytochrome P450 (CYP) enzymes, specifically as an inhibitor of CYP2C9 and CYP3A4. These enzymes are crucial for the metabolism of a wide range of drugs, and inhibition could lead to drug-drug interactions. This aspect would require careful consideration and experimental validation in later stages of drug development.

Applications in Advanced Materials Science and Catalysis

1,2,3-Triazoles as Ligands in Catalytic Systems

The 1,2,3-triazole moiety is a privileged structure in coordination chemistry, capable of acting as a versatile ligand for a variety of metal centers. The presence of multiple nitrogen atoms allows for diverse coordination modes, influencing the catalytic activity and selectivity of the resulting metal complexes. scispace.comnih.gov

Metal-Catalyzed Reactions Employing 1,2,3-Triazole-Based Ligands

While direct catalytic applications of 1-(3-Bromobenzyl)-1H-1,2,3-triazole are not extensively documented, the broader class of 1,2,3-triazole derivatives has demonstrated significant utility in metal-catalyzed transformations. nih.gov These heterocycles can effectively stabilize and modulate the reactivity of transition metal catalysts. For instance, 1,2,3-triazole-based ligands have been successfully employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". nih.gov

Furthermore, research has shown that 1,2,3-triazoles can act as supporting ligands in various metal-catalyzed processes. For example, palladium, nickel, and gold complexes bearing 1,2,3-triazole-based pincer ligands have been synthesized and characterized, highlighting the potential of these systems in catalysis. rsc.org The electronic properties of the 1,2,3-triazole ring can be fine-tuned through substitution, such as the introduction of a bromobenzyl group, which can in turn influence the performance of the metal catalyst. The synthesis of a dehydroabietic acid derivative incorporating a 1-(3-bromophenyl)-1H-1,2,3-triazole moiety underscores the feasibility of incorporating this specific structural motif into more complex molecular architectures for potential catalytic applications. nih.gov

Organocatalysis with 1,2,3-Triazole Derivatives

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has also benefited from the unique properties of 1,2,3-triazoles. nih.gov These heterocycles can participate in catalysis through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. nih.gov The polarized C-H bond within the triazole ring can act as a hydrogen bond donor, activating substrates and enabling stereoselective transformations. nih.gov

While specific studies detailing the use of 1-(3-Bromobenzyl)-1H-1,2,3-triazole as an organocatalyst are limited, the general principles of 1,2,3-triazole-mediated organocatalysis suggest its potential in this area. sigmaaldrich.comsigmaaldrich.com The development of organocatalytic methods for the synthesis of substituted 1,2,3-triazoles further highlights the close relationship between this heterocyclic system and organocatalysis. nih.gov

Integration into Functional Materials

The stable and aromatic nature of the 1,2,3-triazole ring, combined with its ease of functionalization, makes it an attractive building block for a wide array of functional materials.

Corrosion Inhibition Properties for Metal Surfaces

A significant application of 1,2,3-triazole derivatives lies in their ability to act as effective corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. nih.govresearchgate.net The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring play a crucial role in the adsorption process by coordinating with the vacant d-orbitals of the metal. nih.gov

A study on a closely related compound, 7-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which contains the 1-(bromobenzyl)-1H-1,2,3-triazole moiety, demonstrated significant corrosion inhibition for API 5L X52 steel in a 1 M HCl solution. nih.gov The inhibition efficiency of this and related compounds was found to increase with concentration, reaching up to approximately 90% at 50 ppm. nih.gov The adsorption of these inhibitors on the steel surface was found to follow the Langmuir isotherm model, suggesting a monolayer coverage. researchgate.netnih.gov This indicates that the process involves both physisorption and chemisorption. nih.gov

| Concentration (ppm) | Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|

| 5 | Data not available | Physisorption-Chemisorption (Langmuir Isotherm) |

| 10 | Data not available | |

| 20 | Data not available | |

| 50 | ~90 |

Applications in Organic Light-Emitting Diodes (OLEDs) as Blue Emitters

The photophysical properties of 1,2,3-triazole derivatives have led to their exploration in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Their rigid structure and high thermal stability are advantageous for device longevity. nih.gov The wide bandgap of some triazole-based materials makes them suitable candidates for host materials or emitters in the blue region of the spectrum, which is crucial for full-color displays and white lighting applications. dntb.gov.uamdpi.com

While direct application of 1-(3-Bromobenzyl)-1H-1,2,3-triazole in OLEDs has not been reported, related structures have shown promise. For instance, triazole-containing molecules have been investigated as electron-transporting materials and as components of blue-emitting fluorophores. dntb.gov.uasnu.ac.kr The introduction of bulky substituents onto the triazole core can prevent intermolecular aggregation, which is a common cause of reduced emission efficiency and color purity in the solid state. mdpi.comsnu.ac.kr The bromo- and benzyl-substituents in 1-(3-Bromobenzyl)-1H-1,2,3-triazole could potentially be leveraged to tune the electronic and morphological properties for OLED applications.

| Compound Type | Role in OLED | Key Feature |

|---|---|---|

| Bulky Triazole Derivatives | Blue-to-Green Emitters | Thermally Activated Delayed Fluorescence (TADF) |

| Pyrene-Benzimidazole Hybrids | Blue Emitters | Reduced intermolecular aggregation |

Use as Sensors (e.g., Metallic and Anionic Sensors)

The ability of the 1,2,3-triazole ring to coordinate with various ions has been harnessed in the development of chemical sensors. researchgate.netnanobioletters.com The binding of a target analyte to the triazole-based sensor can induce a detectable change in its photophysical properties, such as fluorescence or color, allowing for the sensitive and selective detection of a wide range of species. researchgate.net

1,2,3-triazole derivatives have been successfully employed as fluorescent chemosensors for both metal cations and anions. The nitrogen atoms of the triazole ring can act as binding sites for metal ions, while the polarized C-H bond can interact with anions through hydrogen bonding. researchgate.netnanobioletters.com For example, triazole-containing compounds have been shown to selectively detect ions such as Fe²⁺, Cr³⁺, and various anions. nanobioletters.com The sensing mechanism often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the binding event. Although specific sensor applications of 1-(3-Bromobenzyl)-1H-1,2,3-triazole have not been detailed, its structural features are consistent with those required for effective chemosensing.

| Sensor Type | Target Analyte | Detection Mechanism |

|---|---|---|

| Triazole-containing phenylene-vinylene | Fe²⁺ | Interaction with triazole C-H |

| Triazole carboxylic acid functionalized gold nanoparticles | Cr³⁺, Eu³⁺ | Colorimetric change |

| Functionalized triazole hydrazine (B178648) derivative | Chromium, Ammonia | Not specified |

Role in Supramolecular Chemistry and Self-Assembly Processes

Information regarding the specific role of 1-(3-Bromobenzyl)-1H-1,2,3-triazole in supramolecular chemistry and self-assembly processes is not available in the reviewed scientific literature. There are no published studies detailing its crystal structure, the non-covalent interactions it forms, or its behavior in forming larger, organized structures.

Future Perspectives and Research Directions for 1 3 Bromobenzyl 1h 1,2,3 Triazole

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability